molecular formula C13H13F3N2O4 B15167001 2,2,2-Trifluoro-1-[3-(2-methoxy-3-nitrophenyl)pyrrolidin-1-yl]ethan-1-one CAS No. 648901-39-7

2,2,2-Trifluoro-1-[3-(2-methoxy-3-nitrophenyl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B15167001
CAS No.: 648901-39-7
M. Wt: 318.25 g/mol
InChI Key: WNTISYDVEVYTLI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[3-(2-methoxy-3-nitrophenyl)pyrrolidin-1-yl]ethan-1-one is an organic compound characterized by the presence of trifluoromethyl and methoxy-nitrophenyl groups attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[3-(2-methoxy-3-nitrophenyl)pyrrolidin-1-yl]ethan-1-one typically involves the reaction of 2,2,2-trifluoroacetophenone with a methoxy-nitrophenyl derivative under basic conditions. The reaction proceeds through nucleophilic substitution, where the trifluoromethyl group is introduced to the phenyl ring. The reaction mixture is then subjected to crystallization and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[3-(2-methoxy-3-nitrophenyl)pyrrolidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-[3-(2-methoxy-3-nitrophenyl)pyrrolidin-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[3-(2-methoxy-3-nitrophenyl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitrophenyl group can undergo redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-[3-(2-methoxy-3-nitrophenyl)pyrrolidin-1-yl]ethan-1-one is unique due to the combination of trifluoromethyl, methoxy-nitrophenyl, and pyrrolidine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

648901-39-7

Molecular Formula

C13H13F3N2O4

Molecular Weight

318.25 g/mol

IUPAC Name

2,2,2-trifluoro-1-[3-(2-methoxy-3-nitrophenyl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C13H13F3N2O4/c1-22-11-9(3-2-4-10(11)18(20)21)8-5-6-17(7-8)12(19)13(14,15)16/h2-4,8H,5-7H2,1H3

InChI Key

WNTISYDVEVYTLI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1[N+](=O)[O-])C2CCN(C2)C(=O)C(F)(F)F

Origin of Product

United States

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